molecular formula C19H17FN2O2 B11331958 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

Cat. No.: B11331958
M. Wt: 324.3 g/mol
InChI Key: FBZPVCOFTAQRLK-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group and a methylquinolinyl group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves a multi-step process. One common method starts with the preparation of the 4-fluorophenol derivative, which is then reacted with 2-methylquinoline under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the existing functional groups.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide
  • 2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)propanamide
  • 2-(4-methylphenoxy)-N-(2-methylquinolin-8-yl)propanamide

Uniqueness

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide stands out due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to certain biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

InChI

InChI=1S/C19H17FN2O2/c1-12-6-7-14-4-3-5-17(18(14)21-12)22-19(23)13(2)24-16-10-8-15(20)9-11-16/h3-11,13H,1-2H3,(H,22,23)

InChI Key

FBZPVCOFTAQRLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=CC=C(C=C3)F)C=C1

Origin of Product

United States

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